N-[4-[[2-(azocan-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide
Description
N-[4-[[2-(azocan-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide is a synthetic compound with a complex structure It is characterized by the presence of an azocane ring, an acetyl group, and a hydroxybutanamide moiety
Properties
IUPAC Name |
N-[4-[[2-(azocan-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-2-17(23)19(25)21-16-10-8-15(9-11-16)20-18(24)14-22-12-6-4-3-5-7-13-22/h8-11,17,23H,2-7,12-14H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRAFPDYCAXCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)CN2CCCCCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[2-(azocan-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide typically involves multiple steps. One common approach is to start with the preparation of the azocane ring, followed by the introduction of the acetyl group and the phenyl ring. The final step involves the addition of the hydroxybutanamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the synthesis process. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[2-(azocan-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
N-[4-[[2-(azocan-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-[[2-(azocan-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[[2-(piperidin-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide
- N-[4-[[2-(morpholin-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide
Uniqueness
N-[4-[[2-(azocan-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide is unique due to the presence of the azocane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and may contribute to its specific interactions with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
